Cas no 1214339-86-2 (5-Fluoro-3-(2-fluorophenyl)picolinic acid)

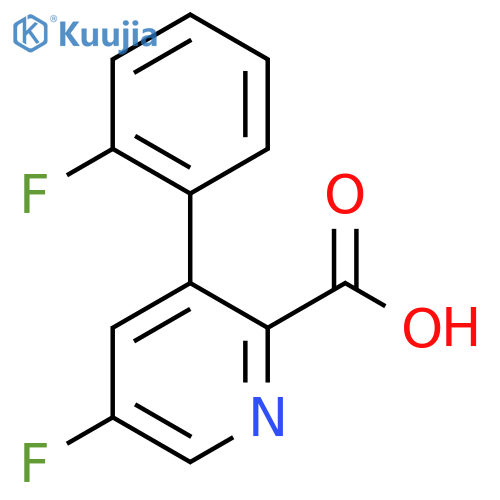

1214339-86-2 structure

商品名:5-Fluoro-3-(2-fluorophenyl)picolinic acid

CAS番号:1214339-86-2

MF:C12H7F2NO2

メガワット:235.186290025711

CID:4925702

5-Fluoro-3-(2-fluorophenyl)picolinic acid 化学的及び物理的性質

名前と識別子

-

- 5-fluoro-3-(2-fluorophenyl)picolinic acid

- 5-Fluoro-3-(2-fluorophenyl)picolinic acid

-

- インチ: 1S/C12H7F2NO2/c13-7-5-9(11(12(16)17)15-6-7)8-3-1-2-4-10(8)14/h1-6H,(H,16,17)

- InChIKey: YLEYTFLVRIAGOM-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C1=CC(=CN=C1C(=O)O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 288

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 50.2

5-Fluoro-3-(2-fluorophenyl)picolinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023025563-250mg |

5-Fluoro-3-(2-fluorophenyl)picolinic acid |

1214339-86-2 | 97% | 250mg |

$693.60 | 2023-09-04 | |

| Alichem | A023025563-1g |

5-Fluoro-3-(2-fluorophenyl)picolinic acid |

1214339-86-2 | 97% | 1g |

$1831.20 | 2023-09-04 | |

| Alichem | A023025563-500mg |

5-Fluoro-3-(2-fluorophenyl)picolinic acid |

1214339-86-2 | 97% | 500mg |

$1038.80 | 2023-09-04 |

5-Fluoro-3-(2-fluorophenyl)picolinic acid 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

1214339-86-2 (5-Fluoro-3-(2-fluorophenyl)picolinic acid) 関連製品

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量